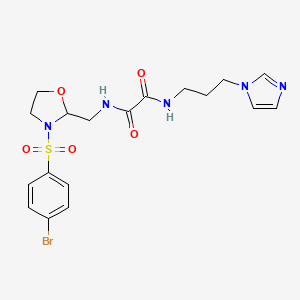

N1-(3-(1H-imidazol-1-yl)propyl)-N2-((3-((4-bromophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide

Descripción

This compound features a bis-amide (oxalamide) backbone with two distinct substituents:

- N2-substituent: A 3-((4-bromophenyl)sulfonyl)oxazolidin-2-yl)methyl group, combining a sulfonated oxazolidine ring with a 4-bromophenyl substituent. The sulfonyl group enhances polarity, while the bromine atom contributes steric bulk and electron-withdrawing effects.

Its synthesis likely involves N-acylation and sulfonylation steps, as seen in related compounds .

Propiedades

IUPAC Name |

N'-[[3-(4-bromophenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N-(3-imidazol-1-ylpropyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22BrN5O5S/c19-14-2-4-15(5-3-14)30(27,28)24-10-11-29-16(24)12-22-18(26)17(25)21-6-1-8-23-9-7-20-13-23/h2-5,7,9,13,16H,1,6,8,10-12H2,(H,21,25)(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPNLMJMEVOKUQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(N1S(=O)(=O)C2=CC=C(C=C2)Br)CNC(=O)C(=O)NCCCN3C=CN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22BrN5O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

500.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

N1-(3-(1H-imidazol-1-yl)propyl)-N2-((3-((4-bromophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide, a compound characterized by its complex structure, exhibits significant biological activity that has garnered attention in medicinal chemistry. This article reviews the compound's synthesis, biological mechanisms, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

The compound is defined by the following molecular formula and weight:

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₈BrN₅O₃S |

| Molecular Weight | 404.31 g/mol |

| CAS Number | 1021092-93-2 |

The compound features an imidazole ring, a propyl chain, and an oxazolidine moiety, contributing to its biological activities.

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Imidazole Ring : The imidazole ring is synthesized through cyclization reactions involving appropriate precursors.

- Attachment of the Propyl Chain : This is achieved via nucleophilic substitution where the nitrogen of the imidazole attacks a propyl halide.

- Introduction of the Oxazolidine Moiety : The oxazolidine is formed through a reaction involving sulfonamide derivatives and subsequent coupling with the imidazole derivative.

The compound exhibits its biological activity primarily through enzyme inhibition and receptor binding. It targets specific pathways involved in cellular proliferation and apoptosis, making it a candidate for therapeutic applications in cancer treatment.

Anticancer Activity

Case studies have demonstrated that compounds similar to this compound show promising anticancer properties. For instance, a related compound demonstrated significant inhibition of colorectal cancer cell lines (SW480 and HCT116), with IC50 values of 0.12 μM, indicating potent activity against these cells .

Antiviral Activity

Research indicates that compounds containing similar structures have been evaluated for antiviral properties. A study highlighted that modifications to the oxalamide structure can enhance antiviral potency against HIV by inhibiting viral entry into host cells .

Data Tables

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Structural and Functional Group Variations

The table below highlights key differences between the target compound and its analogs:

Key Observations

Substituent Effects

- Electron-Withdrawing vs. In contrast, the 4-methoxyphenyl analog () has an electron-donating methoxy group, which may increase solubility but reduce electrophilicity . The 2-chlorophenyl substituent in introduces steric hindrance and moderate electron withdrawal, while the hydroxy-3-methoxyphenyl group in offers hydrogen-bonding capability .

Structural Confirmation

- X-ray Crystallography : The gold standard for confirming configurations (e.g., E-configuration in ’s compound). SHELX software () is widely used for refinement, likely applied to the target compound .

- Spectroscopy : NMR and elemental analysis remain standard across all compounds for verifying purity and connectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.